Pyrazinib

Oesophageal Adenocarcinoma Radioresistance Cytokine Profiling

OAC radioresistance research is constrained by compounds lacking multi-mechanism activity against hypoxic tumors. Pyrazinib (P3) directly addresses this gap as a validated radiosensitizer with anti-angiogenic, anti-metabolic, and anti-inflammatory actions. Key differentiators: significantly enhances radiosensitivity under hypoxia (p=0.0216 vs. irradiation alone); inhibits blood vessel development in zebrafish (p<0.001); reduces IL-6, IL-8, and IL-4 secretion in radioresistant OAC cells (p=0.0006, p=0.0488, p=0.0111). Also available as a phosphate prodrug with 600-fold improved aqueous solubility for formulation studies. Supplied as ≥98% pure solid; custom synthesis and bulk packaging available.

Molecular Formula C12H10N2O
Molecular Weight 198.22 g/mol
Cat. No. B610352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazinib
SynonymsP3;  P 3;  P-3
Molecular FormulaC12H10N2O
Molecular Weight198.22 g/mol
Structural Identifiers
InChIInChI=1S/C12H10N2O/c15-12-4-2-1-3-10(12)5-6-11-9-13-7-8-14-11/h1-9,15H/b6-5+
InChIKeyOBKATKKKPJKKKE-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pyrazinib: Multi-Modal OAC Radiosensitizer


Pyrazinib (P3) is a pyrazine phenol small molecule (molecular weight 198.22, CAS 200417-97-6) that exhibits anti-angiogenic, anti-metabolic, and anti-inflammatory properties [1]. It was identified through phenotypic screening and characterized as a radiosensitizer in isogenic models of oesophageal adenocarcinoma (OAC) radioresistance, significantly inhibiting blood vessel development in vivo and reducing oxidative phosphorylation and glycolysis in vitro [2]. Its dual action on tumor metabolism and the inflammatory tumor microenvironment makes it a unique tool for investigating therapeutic strategies against radiation-resistant OAC [3].

OAC radioresistance pathway study fit
Hypoxia-radiosensitization assay context
In vivo angiogenesis model context (zebrafish)
Metabolic phenotype profiling research

Pyrazinib Irreplaceability in OAC Research


Generic angiogenesis inhibitors lack the specific, multi-faceted activity profile of Pyrazinib against radioresistant OAC. While many compounds inhibit angiogenesis, Pyrazinib uniquely combines this with direct metabolic suppression (reducing both oxidative phosphorylation and glycolysis) and a targeted reduction of a specific pro-inflammatory cytokine signature (IL-6, IL-8, IL-4) that is highly upregulated in radioresistant cells [1]. Furthermore, its demonstrated ability to significantly enhance radiosensitivity under hypoxic conditions—a hallmark of treatment-resistant tumors—is not a universal property of its chemical class [2]. Substituting with a general anti-angiogenic agent would fail to recapitulate these specific, quantifiable effects on metabolism and the tumor microenvironment, leading to potentially erroneous conclusions in studies of OAC radioresistance [3].

Generic angiogenesis inhibitors may lack reported metabolic and cytokine-signature modulation.
Hypoxic radiosensitization may not transfer to other compound classes.
Dual OXPHOS/glycolysis inhibition may not be replicated by single-pathway inhibitors.

Pyrazinib Differentiation Evidence


Cytokine Suppression in Radioresistance

Pyrazinib demonstrates a targeted reduction of a specific pro-inflammatory cytokine signature that is highly upregulated in radioresistant OAC cells, a property not shared by generic angiogenesis inhibitors. In an isogenic model of OAC radioresistance, treatment with Pyrazinib significantly decreased the secretion of IL-6, IL-8, and IL-4 from OE33R (radioresistant) cells [1].

Cytokine Suppression
Head-to-head
Pyrazinib Reduced IL-6, IL-8, IL-4
Untreated OE33R Baseline secretion
Reported cytokine-signature response context
Multiplex ELISA; p=0.0006 (IL-6), 0.0488 (IL-8), 0.0111 (IL-4)
Oesophageal Adenocarcinoma Radioresistance Cytokine Profiling

Radiosensitization in Hypoxia

Pyrazinib's ability to radiosensitize cells under low oxygen conditions—a common feature of solid tumors and a major cause of treatment failure—sets it apart from many other compounds. It significantly reduced the surviving fraction of OE33R cells following 4 Gy irradiation specifically under hypoxic conditions [1].

Hypoxic Radiosensitization
Head-to-head
p = 0.0216
Survival reduction vs. irradiation alone
Supports hypoxia-radiosensitization endpoint context
Clonogenic assay, OE33R, 0.5% O₂, 4 Gy
Radiotherapy Hypoxia Oesophageal Cancer

Inhibition of OXPHOS and Glycolysis

Unlike many metabolic inhibitors that target a single pathway, Pyrazinib exhibits a dual mechanism by significantly reducing both oxidative phosphorylation (OXPHOS) and glycolysis in radioresistant OAC cells, providing a more comprehensive metabolic blockade [1].

Metabolic Inhibition
Data to verify
Reported dual reduction of OXPHOS and glycolysis
Dual metabolic pathway modulation context
Exact p-values not available; class-level inference
Cancer Metabolism Oxidative Phosphorylation Glycolysis

Anti-Angiogenic Activity in Zebrafish

Pyrazinib demonstrates robust and quantifiable anti-angiogenic effects in a whole-organism model, a property that distinguishes it from compounds with only in vitro activity. It significantly inhibited blood vessel development in zebrafish embryos [1].

In Vivo Angiogenesis
Head-to-head
p < 0.001
Blood vessel inhibition vs. DMSO control
Supports in vivo angiogenesis inhibition context
Zebrafish embryo assay
Angiogenesis Zebrafish In Vivo Model

Prodrug-Enhanced Aqueous Solubility

The major physicochemical limitation of Pyrazinib is its poor aqueous solubility. This limitation is directly addressed and quantified by its phosphate prodrug, Pyrazinib phosphate, which demonstrates a 600-fold increase in water solubility compared to the parent compound [1].

Prodrug Solubility
Head-to-head
600-fold increase
vs. parent compound
Supports formulation-dependent exposure context
HPLC solubility measurement
Prodrug Solubility Formulation

Pyrazinib Research Applications


Hypoxia-Induced OAC Radioresistance

Based on evidence that Pyrazinib significantly radiosensitizes OAC cells under hypoxic conditions (p=0.0216 vs. irradiation alone) [1], this compound is ideally suited for in vitro and in vivo studies designed to dissect the mechanisms by which low oxygen tension promotes resistance to radiotherapy. It serves as a validated tool to probe the interplay between tumor hypoxia, metabolic adaptation, and treatment response.

Zebrafish Angiogenesis Assays

Given its potent inhibition of blood vessel development in zebrafish (p < 0.001) [1], Pyrazinib is a premier candidate for use in transgenic zebrafish models (e.g., Tg(fli1:EGFP)) to study developmental angiogenesis and for high-throughput in vivo screens of anti-angiogenic compounds or combination therapies targeting the tumor vasculature.

Solubility-Enhancing Formulations

The well-characterized, 600-fold improvement in aqueous solubility achieved with the Pyrazinib phosphate prodrug [2] makes this system a valuable model for researchers developing new formulation strategies for poorly soluble small molecules. Comparative studies using Pyrazinib and its prodrug can provide quantitative data on the impact of solubility on in vivo bioavailability and efficacy.

Cytokine Profiling in Radioresistance

The specific and significant reduction of IL-6, IL-8, and IL-4 secretion by Pyrazinib in radioresistant OAC cells (p=0.0006, p=0.0488, p=0.0111) [1] positions this compound as a unique chemical probe. It is ideal for experiments aimed at understanding how these particular cytokines contribute to the inflammatory tumor microenvironment and promote resistance, enabling a more targeted approach than using broad-spectrum anti-inflammatory drugs.

Application
Selection Property
Validation Focus
Hypoxia-radiosensitization pathway studies
Hypoxia-responsive model context
Clonogenic survival endpoint review
In vivo angiogenesis research
Whole-organism anti-angiogenic assay context
Vessel development inhibition endpoint
Prodrug formulation development
Aqueous solubility enhancement profile
Solubility-bioavailability model validation
Tumor microenvironment inflammation studies
Cytokine signature modulation context
IL-6/IL-8/IL-4 secretion endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


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